![molecular formula C17H19N9OS B2436679 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1257551-45-3](/img/structure/B2436679.png)
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
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Description
The compound “2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a tetrazole ring, a pyridazine ring, and a piperazine ring . These types of compounds are often found in pharmaceuticals and could have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can participate in pi stacking interactions and hydrogen bonding, which can influence the compound’s physical and chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of heterocyclic rings and polar functional groups could make it relatively polar, influencing its solubility in various solvents .
Scientific Research Applications
Synthesis and Biological Activity
One study focused on the synthesis and anticandidal activity of tetrazole derivatives, including 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives. These compounds exhibited potent anticandidal properties with weak cytotoxicities, suggesting their potential as antifungal agents (Kaplancıklı et al., 2014).
Antiviral and Anticancer Properties
Research on pyrazole and piperazine derivatives has shown that these compounds can possess significant antiviral and anticancer activities. For example, a study demonstrated the synthesis and reactions of various derivatives with potential antiviral activity, highlighting the versatility of these structures in drug development (Attaby et al., 2006). Another research effort explored the efficient synthesis of piperazine-2,6-dione and its derivatives, evaluating them for anticancer activity, further underscoring the potential of such compounds in therapeutic applications (Kumar et al., 2013).
Molecular Interaction Studies
Investigations into the molecular interactions of structurally related compounds have provided insights into their potential mechanisms of action. For instance, a study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide revealed its selective antagonism for the CB1 cannabinoid receptor, demonstrating the importance of molecular structure in receptor binding and activity (Shim et al., 2002).
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9OS/c1-24-17(21-22-23-24)28-12-16(27)26-10-8-25(9-11-26)15-6-5-14(19-20-15)13-4-2-3-7-18-13/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMXAHPZDXISRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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